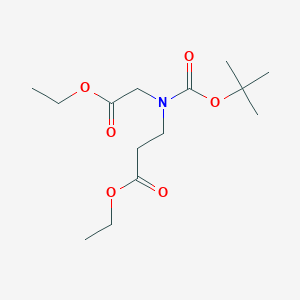

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as Ethyl (tert-Butoxycarbonyl)glycinate, has the molecular formula C9H17NO4 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred vigorously for 36 hours and then filtered .Molecular Structure Analysis

The molecular weight of this compound is 203.24 . It has 14 heavy atoms, 7 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Chemical Reactions Analysis

The reaction of this compound with sodium hydride in N,N-dimethyl-formamide and mineral oil at 0 - 20℃ for 2.5h results in the formation of 4-[(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-methyl]-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values range from 0.56 to 2.4 . It is very soluble, with a solubility of 7.97 mg/ml .Scientific Research Applications

- Methods of Application or Experimental Procedures: The Boc-protected amino acid ionic liquids (Boc-AAILs) are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKXWKWPBLYKJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)